3'-Methoxyacetophenone

描述

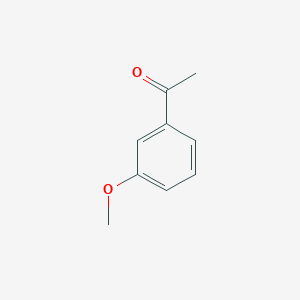

3'-Methoxyacetophenone (CAS 586-37-8), also known as 1-(3-methoxyphenyl)ethanone, is an aromatic ketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It features a methoxy (-OCH₃) group at the 3' position of the acetophenone ring. This compound is widely utilized in organic synthesis, pharmaceuticals, and flavor industries due to its versatile reactivity and structural properties. Key physical characteristics include a boiling point of 263–265°C (at 17 mmHg) and a melting point of 50–52°C (from hexane recrystallization) . Its IUPAC InChIKey is BAYUSCHCCGXLAY-UHFFFAOYSA-N, and it is characterized by infrared (IR) absorption bands at 1640 cm⁻¹ (C=O stretch) and 3100–2800 cm⁻¹ (O-H stretch in hydroxylated derivatives) .

准备方法

Synthetic Routes and Reaction Conditions: 3’-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C₆H₅OCH₃+CH₃COClAlCl₃CH₃COC₆H₄OCH₃

Industrial Production Methods: In industrial settings, the production of 3’-Methoxyacetophenone often involves the use of dimethyl sulfate and bromating agents as primary raw materials. The process includes nitrification, reduction, diazotization, hydrolysis, methylation, and bromination reactions. This method is advantageous due to its high yield, low cost, and minimal environmental impact .

化学反应分析

Types of Reactions: 3’-Methoxyacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3’-Methoxybenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of 3’-Methoxyacetophenone can yield 3’-Methoxyphenylethanol.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: 3’-Methoxybenzoic acid.

Reduction: 3’-Methoxyphenylethanol.

Substitution: Halogenated derivatives like 3’-Methoxy-4-bromoacetophenone.

科学研究应用

Synthesis of Novel Compounds

3'-Methoxyacetophenone serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo reactions such as Friedel-Crafts acylation and nucleophilic substitution to produce more complex molecules.

Case Study : In a study focused on synthesizing novel allosteric inhibitors, researchers utilized this compound as a starting material to create a series of derivatives that demonstrated significant biological activity against specific targets, highlighting its utility in drug design .

Photochemical Applications

The compound has been investigated for its photochemical properties, particularly in the context of photoinitiators for polymerization processes. Its ability to absorb UV light makes it suitable for applications in coatings and inks.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 270 nm |

| Quantum Yield | 0.45 |

| Decomposition Temperature | 210 °C |

Research has indicated that this compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for therapeutic development.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases .

Flavor and Fragrance Industry

Due to its pleasant aromatic profile, this compound is used as a flavoring agent and fragrance component in various consumer products, including perfumes and food additives.

Polymer Chemistry

The compound is employed as a monomer or additive in the production of polymers, enhancing properties such as thermal stability and mechanical strength.

Regulatory Considerations

This compound is classified under various safety regulations due to its potential health hazards, including skin irritation and eye damage. Proper handling procedures are essential to mitigate risks associated with exposure.

作用机制

The mechanism of action of 3’-Methoxyacetophenone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, autophagy, and cell cycle arrest. The compound targets cellular pathways involved in these processes, thereby exerting its effects .

相似化合物的比较

Structural and Positional Isomers

3'-Methoxyacetophenone belongs to a family of methoxy-substituted acetophenones, where the position of the methoxy group significantly influences chemical reactivity, physical properties, and biological activity. Below is a comparative analysis with key isomers:

Analytical Differentiation

- Gas Chromatography (GC): 2'-Methoxyacetophenone and 4'-methoxyacetophenone co-elute with identical retention times, requiring advanced techniques like mass spectrometry for differentiation .

- NMR Quantification: 4'-Methoxyacetophenone is used as an internal standard in ¹H-NMR due to its distinct aromatic proton signals .

生物活性

3'-Methoxyacetophenone (CAS No. 586-37-8) is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) at the meta position relative to the acetophenone moiety. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol. The compound exhibits both hydrophobic and polar characteristics, making it suitable for various biological interactions.

Pharmacological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study highlighted its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity was compared to ascorbic acid, showing comparable efficacy in certain assays .

2. Anticancer Properties

Several studies have investigated the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound showed promising results against various cancer cell lines, including glioblastoma and breast cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | MDA-MB-231 (Breast) | 15.0 | Apoptosis induction |

| This compound Derivative B | U-87 (Glioblastoma) | 10.5 | Cell cycle arrest |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial and fungal strains. Studies have shown that it possesses broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. Minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/ml, indicating its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The methoxy group enhances the electron-donating ability of the compound, allowing it to effectively neutralize free radicals.

- Inhibition of Enzymatic Activity: Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to inflammation and cell survival, contributing to its anticancer and anti-inflammatory effects .

Case Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of several methoxyacetophenone derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited up to 1.37 times higher antioxidant activity than ascorbic acid, suggesting their potential use in oxidative stress-related conditions .

Case Study 2: Anticancer Efficacy

In vitro studies on glioblastoma U-87 cells treated with a specific derivative of this compound revealed a significant reduction in cell viability after 48 hours, with an IC₅₀ value indicating potent anticancer activity. This study emphasizes the importance of further exploring these derivatives for potential therapeutic applications in oncology .

常见问题

Basic Research Questions

Q. What are the key structural features of 3'-methoxyacetophenone, and how can they be confirmed experimentally?

- This compound (C₉H₁₀O₂) contains a methoxy group (-OCH₃) at the 3' position of the acetophenone backbone. Its structure includes 11 non-H bonds, 6 aromatic bonds, and a ketone group. Confirmatory methods include:

- NMR spectroscopy : Analyze chemical shifts for the methoxy (δ ~3.8 ppm) and carbonyl (δ ~205 ppm in ¹³C NMR) groups.

- Mass spectrometry (MS) : The molecular ion peak at m/z 150.17 (M⁺) aligns with its molecular weight .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Reactivity : Avoid contact with oxidizing agents, strong acids/bases, and high temperatures to prevent exothermic reactions or decomposition into corrosive vapors .

- Storage : Store in airtight containers at room temperature, away from incompatible materials. Use personal protective equipment (PPE) like nitrile gloves and safety goggles .

- First aid : For skin contact, wash immediately with water and soap. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers synthesize this compound, and what are common intermediates?

- A standard method involves Friedel-Crafts acylation of 3-methoxybenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).

- Intermediate : 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) is a structurally related compound used in cross-coupling reactions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%) .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its experimental applications?

- Boiling point : 255–257°C (lit.), making it suitable for reactions under reflux conditions.

- Vapor pressure : 0.12 kPa at 25°C, requiring ventilation in closed systems to avoid inhalation hazards.

- Heat capacity : 250 J/mol·K (liquid phase), critical for designing calorimetric studies or scaling up reactions .

| Property | Value |

|---|---|

| Molecular weight | 150.17 g/mol |

| Log KOW | 2.1 (moderate lipophilicity) |

| Melting point | 18–20°C |

Q. What advanced spectroscopic techniques resolve contradictions in reaction mechanisms involving this compound?

- Contradiction : Conflicting reports on photo-induced reactivity (e.g., singlet oxygen generation vs. radical formation).

- Methodology :

- Time-resolved fluorescence : Quantifies triplet-state lifetimes to assess photosensitizing efficiency.

- EPR spectroscopy : Detects free radicals (e.g., hydroxyl radicals) using spin traps like DMPO .

Q. How can structural derivatives of this compound be designed for pharmacological applications?

- Derivatization strategies :

- Hydroxylation : 2',3'-Dihydroxy-4'-methoxyacetophenone (CAS 552-41-0) shows neuroprotective effects in Alzheimer’s models .

- Halogenation : 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) serves as a precursor for antiviral agents .

- Biological activity : The cis-Clopidogrel-MP derivative (a this compound analog) inhibits the P2Y12 receptor, demonstrating antiplatelet activity .

Q. Data Contradiction & Analysis

Q. Why are there discrepancies in ecological toxicity data for this compound?

- Gaps : Limited data on bioaccumulation (log KOW = 2.1 suggests moderate persistence) and endocrine disruption .

- Resolution : Use predictive models (e.g., ECOSAR) to estimate toxicity. Experimental validation via Daphnia magna acute toxicity tests is recommended .

Q. How does the photostability of this compound vary under different experimental conditions?

- Contradiction : Some studies report degradation under UV light, while others highlight its role as a photosensitizer.

- Analysis : Stability depends on solvent polarity and oxygen presence. In aqueous solutions, it generates reactive oxygen species (ROS), but in anhydrous organic solvents, degradation is minimal .

Q. Methodological Best Practices

Q. What protocols ensure accurate quantification of this compound in complex matrices?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 254 nm.

- Calibration : Prepare standards in the range of 0.1–100 µg/mL (R² > 0.99) .

Q. How should researchers mitigate interference from hazardous decomposition products?

属性

IUPAC Name |

1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUSCHCCGXLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207321 | |

| Record name | 3-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | 3-Acetylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | 3-Acetylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-37-8 | |

| Record name | 3-Methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3UR56Z4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。